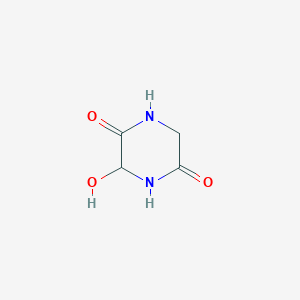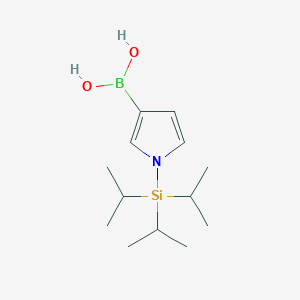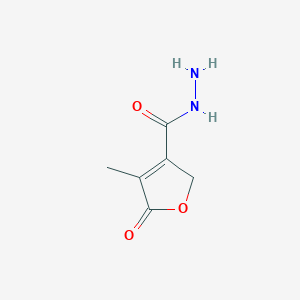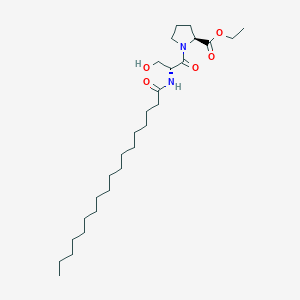
3-Hydroxypiperazine-2,5-dione
Vue d'ensemble
Description
3-Hydroxypiperazine-2,5-dione is a cyclic amino acid derivative that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields . It is one of the diketopiperazines (DKP) isolated from the water extract of Arum palaestinum .
Synthesis Analysis
A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction . The targeted compounds were prepared by means of a mild reaction and simple operation procedure, which could be applied to a broad scope of starting materials .Molecular Structure Analysis
The molecular formula of 3-Hydroxypiperazine-2,5-dione is C4H6N2O3 and its molecular weight is 130.10204 .Chemical Reactions Analysis
The synthesis of 3-Hydroxypiperazine-2,5-dione involves a post-Ugi transformation process. This process provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield . The framework of piperazine-2,5-dione derivatives has been constructed by a tandem-decarboxylation of α-keto carboxylic acids promoted by a green catalyst trimethylsilyl trifluoromethane sulfonate (TMSOTf) .Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
3-Hydroxypiperazine-2,5-dione derivatives are synthesized from Boc-L-amino acids and N-benzyloxyglycine methyl ester, exhibiting properties similar to corresponding piperazinediones. Their spectral data, including c.d., 1H n.m.r., i.r., and u.v., have been studied extensively (Akiyama, Katoh, & Tsuchiya, 1989).
Versatility as Organic Substrates
3-Hydroxypiperazine-2,5-dione and its derivatives are valuable as organic substrates, useful in synthesis due to their reactivity and stereoselectivity. They serve as precursors for natural products, α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Precursors for Functionalization
Alkoxycarbonylpiperazine-2,5-diones, related to 3-Hydroxypiperazine-2,5-dione, act as precursors for α-functionalization, enabling the extension of the carbon framework and facilitating diverse chemical transformations (Chai, Elix, & Huleatt, 2005).
Natural Product Derivation
Diketopiperazine derivatives, including 3-Hydroxypiperazine-2,5-dione variants, have been isolated from natural sources like marine-derived actinomycete Streptomyces sp. These compounds demonstrate potential biological activities, such as antiviral effects (Wang et al., 2013).
Epoxidation and Bromoalkoxylation
3-Hydroxypiperazine-2,5-dione derivatives are used in stereoselective epoxidation and bromoalkoxylation reactions, showcasing their utility in creating optically active compounds (Bartels, Jones, & Liebscher, 2003).
Inhibitors of Metalloproteinases
Novel compounds containing 1-hydroxypiperazine-2,6-dione, a close analog of 3-Hydroxypiperazine-2,5-dione, have shown promise as inhibitors of matrix metalloproteinases (MMPs), revealing potential in drug discovery (Marques et al., 2011).
Condensation Reactions
3-Hydroxypiperazine-2,5-dione is involved in condensation reactions with aldehydes, useful for synthesizing diverse compounds including natural product analogs (Gallina & Liberatori, 1974).
Propriétés
IUPAC Name |
3-hydroxypiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJSUNZNVMOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)









